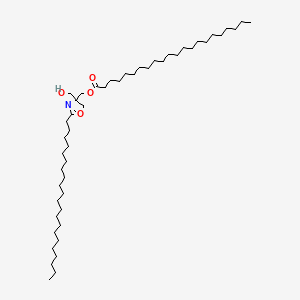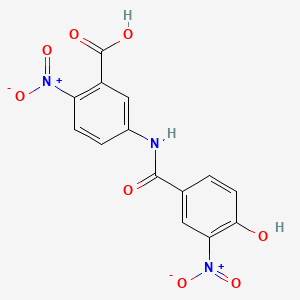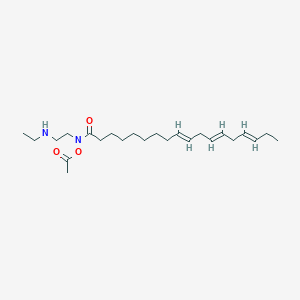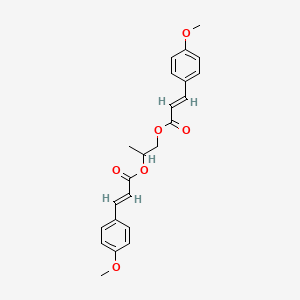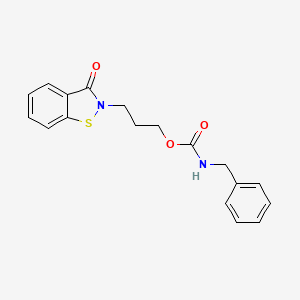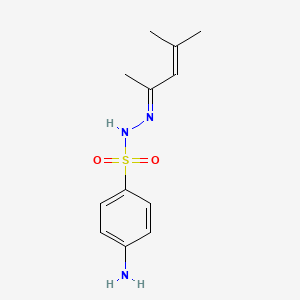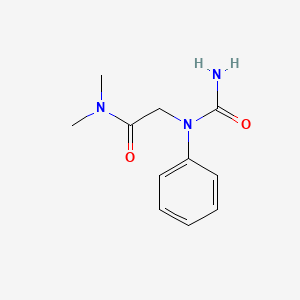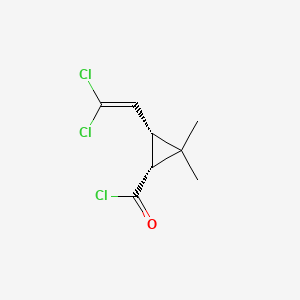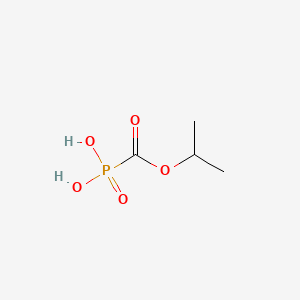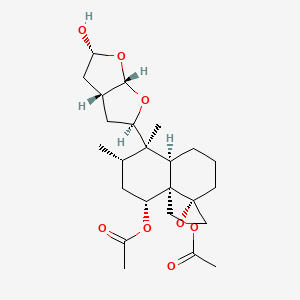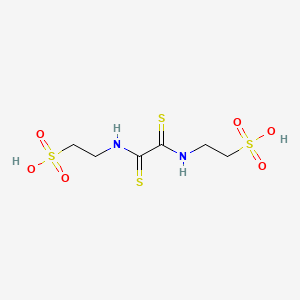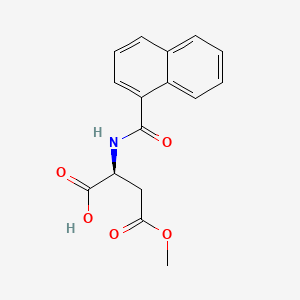
1-Naphthalenylacetylaspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenylacetylaspartic acid is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring attached to an acetyl group and an aspartic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenylacetylaspartic acid typically involves the reaction of naphthalene derivatives with acetylating agents and aspartic acid. One common method is the acetylation of naphthalene using acetic anhydride in the presence of a catalyst such as phosphoric acid or sulfuric acid. The resulting acetylated naphthalene is then reacted with aspartic acid under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenylacetylaspartic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction of the acetyl group can yield corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
1-Naphthalenylacetylaspartic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Naphthalenylacetylaspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthaleneacetic acid: A related compound with similar structural features but different functional groups.
Naphthalene derivatives: Compounds such as naphthoquinone and naphthylamine share the naphthalene core structure.
Uniqueness
1-Naphthalenylacetylaspartic acid is unique due to the presence of both an acetyl group and an aspartic acid moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
32667-88-2 |
|---|---|
Formule moléculaire |
C16H15NO5 |
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
(2S)-4-methoxy-2-(naphthalene-1-carbonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H15NO5/c1-22-14(18)9-13(16(20)21)17-15(19)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13H,9H2,1H3,(H,17,19)(H,20,21)/t13-/m0/s1 |
Clé InChI |
NPGNCNZLRYJXRA-ZDUSSCGKSA-N |
SMILES isomérique |
COC(=O)C[C@@H](C(=O)O)NC(=O)C1=CC=CC2=CC=CC=C21 |
SMILES canonique |
COC(=O)CC(C(=O)O)NC(=O)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


